- Oxidation of primary alcohols to carboxylic acids with sodium chlorite catalyzed by tempo and bleach: 4-methoxyphenylacetic acidOrganic Syntheses, 2005, 81, 195-203,
Cas no 93-25-4 (2-Methoxyphenylacetic acid)
2-Methoxyphenylacetic acid structure
2-Methoxyphenylacetic acid Properties
Names and Identifiers
-
- 2-Methoxyphenylacetic acid
- 2-Methyl Phenylacetic Acid
- 2-(2-methoxyphenyl)acetic acid
- 2-Methoxybenzeneacet
- 2-Methoxybenzeneacetic Acid
- o-Methoxyphenylaceticacid
- Ortho Methoxyl Phenyl Acetic Acid
- Benzeneacetic acid, 2-methoxy-
- 2-methoxyphenylaceticacid
- (o-Methoxyphenyl)acetic acid
- (2-Methoxyphenyl)acetic acid
- Acetic acid, (o-methoxyphenyl)-
- (2-methoxy-phenyl)-acetic acid
- IVEWTCACRDEAOB-UHFFFAOYSA-N
- Q63408954
- o-METHOXYPHENYLACETIC ACID
- 2-?Methoxyphenylacetic acid
- 2-methoxyphenyl acetic acid
- 2-methoxy-phenylacetic
- 2-Methoxybenzeneacetic acid (ACI)
- Acetic acid, (o-methoxyphenyl)- (6CI, 7CI, 8CI)
- [2-(Methyloxy)phenyl]acetic acid
- NSC 110708
- NSC 16257
- o-Anisylacetic acid
- o-Methoxybenzeneacetic acid
- 2-Methoxybenzeneacetic acid
- AC-23644
- DWF2D897KB
- F2191-0109
- (S)-2-methoxyphenylacetic acid
- 2-methoxy phenyl acetic acid
- 2-(2-methoxyphenyl)-acetic acid
- 2-Methoxyphenylacetic acid, 98%
- CS-D0984
- NSC-16257
- 93-25-4
- 2-methoxy-benzeneacetic acid
- NSC16257
- F11410
- DTXCID1048833
- STL168986
- (2-methoxyphenyl)-acetic acid
- (oMethoxyphenyl)acetic acid
- UNII-DWF2D897KB
- W-100246
- MFCD00004321
- TS-02230
- NSC110708
- DB-028139
- NSC-110708
- Acetic acid, (omethoxyphenyl) (8CI)
- Z104485032
- SCHEMBL155982
- Acetic acid, (omethoxyphenyl)
- DTXSID0059083
- 2-methoxy-phenylacetic acid
- Benzeneacetic acid, 2methoxy
- SY014484
- 2-methoxy phenylacetic acid
- AKOS000120534
- EINECS 202-231-4
- NS00039538
- EN300-20940
- M0533
- +Expand
-
- MFCD00004321
- IVEWTCACRDEAOB-UHFFFAOYSA-N
- 1S/C9H10O3/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
- O=C(CC1C(OC)=CC=CC=1)O
- 2047573
Computed Properties
- 166.06300
- 1
- 3
- 3
- 166.062994
- 12
- 156
- 0
- 0
- 0
- 0
- 0
- 1
- 1.5
- nothing
- 0
- 46.5
Experimental Properties
- 1.32230
- 46.53000
- 1.5101 (estimate)
- dissolution
- 254.38°C (rough estimate)
- 123.0 to 125.0 deg-C
- 117.1℃
- 2768
- 9.2g/l
- Light yellow crystalline powder.
- Not determined.
- 1.1708 (rough estimate)
2-Methoxyphenylacetic acid Security Information
- GHS07
- 3
- S26-S36-S24/25
- R36/37/38
- Xi
- NONH for all modes of transport
- H315,H319,H335
- P261,P305+P351+P338,P302+P352,P321,P405,P501
- warning
- Sealed in dry,Room Temperature
- 36/37/38
- Warning
- Yes
2-Methoxyphenylacetic acid Customs Data
- 29189090
-
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Methoxyphenylacetic acid Price
2-Methoxyphenylacetic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Tempo Solvents: Acetonitrile ; pH 6.7, rt
1.2 Reagents: Sodium chlorite Catalysts: Sodium hypochlorite Solvents: Water ; rt; rt → 35 °C; 8 - 12 h, 35 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
1.4 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; pH 3 - 4, rt
1.2 Reagents: Sodium chlorite Catalysts: Sodium hypochlorite Solvents: Water ; rt; rt → 35 °C; 8 - 12 h, 35 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
1.4 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; pH 3 - 4, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Tempo Solvents: Acetonitrile , Water
1.2 Reagents: Sodium chlorite Solvents: Water
1.3 Catalysts: Sodium hypochlorite Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium chlorite Solvents: Water
1.3 Catalysts: Sodium hypochlorite Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
Reference
- Oxidation of primary alcohols in the presence of TEMPO, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Tempo Solvents: Acetonitrile , Water
1.2 Reagents: Sodium chlorite
1.3 Reagents: Sodium hypochlorite Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Sodium sulfite Solvents: Water
1.6 Solvents: tert-Butyl methyl ether
1.7 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium chlorite
1.3 Reagents: Sodium hypochlorite Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Sodium sulfite Solvents: Water
1.6 Solvents: tert-Butyl methyl ether
1.7 Reagents: Hydrochloric acid Solvents: Water
Reference
- Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and BleachJournal of Organic Chemistry, 1999, 64(7), 2564-2566,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Periodic acid Catalysts: Chromium trioxide Solvents: Acetonitrile , Water
1.2 Reagents: Disodium phosphate Solvents: Water
1.2 Reagents: Disodium phosphate Solvents: Water
Reference
- Oxidation process of alcohols using periodic acid and chromium catalyst, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 71 h, reflux
Reference
- An efficient method for one-carbon elongation of aryl aldehydes via their dibromoalkene derivativesTetrahedron, 2002, 58(50), 9925-9932,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium carbonate , Dicyclohexylcarbodiimide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Acetonitrile ; 20 h, 60 °C
Reference
- Palladium catalyzed carbonylation of benzyl chlorides: Additive-controlled divergent synthesis of benzyl arylacetates and arylacetic acidsJournal of Catalysis, 2018, 368, 275-278,
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Ozone Solvents: Dichloromethane
1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid
1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid
Reference
- Preparation of phenylacetic acid derivatives and intermediate products., European Patent Organization, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Stannous chloride , Hydrogen iodide Solvents: Acetic acid
Reference
- Preparation of ο-hydroxyphenylacetic acidJournal of the American Chemical Society, 1948, 70,,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 20 min, 90 °C
Reference
- Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes for the Synthesis of Phenylacetic Acid, Esters and PhenylacetonitrilesSynOpen, 2017, 1(1), 0091-0096,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Stannous chloride , Hydrogen iodide Solvents: Acetic acid , Water
Reference
- Studies on oxygen heterocycles. Part 1. Acid catalyzed and photochemical reactions of some aryl diazo ketonesTetrahedron, 1989, 45(5), 1441-6,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 1.5 h, 0 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ; 2 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C → rt; 1 h, rt
1.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone , Water ; 12 h, 50 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ; 2 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C → rt; 1 h, rt
1.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone , Water ; 12 h, 50 °C
Reference
- Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate IntermediatesChemistrySelect, 2021, 6(33), 8532-8536,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, 0 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ; 0 °C; 2 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 0 °C → rt
1.4 Reagents: Potassium peroxymonosulfate Solvents: Acetone , Water ; 12 h, 50 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ; 0 °C; 2 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 0 °C → rt
1.4 Reagents: Potassium peroxymonosulfate Solvents: Acetone , Water ; 12 h, 50 °C
Reference
- Method for preparing carboxylic acid from 1,1-dibromoalkene by one-pot method, China, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Manganese Catalysts: 2,9-Dibutyl-4,7-dimethyl-1,10-phenanthroline , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylformamide ; 1 atm, rt; rt → 90 °C; 72 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Nickel-Catalyzed Carboxylation of Benzylic C-N Bonds with CO2Angewandte Chemie, 2016, 55(16), 5053-5057,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 5 min, -78 °C
1.2 Reagents: 2,2,6,6-Tetramethylpiperidine , Potassium tert-butoxide Solvents: Tetrahydrofuran ; 15 min, -78 °C
1.3 -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux
1.2 Reagents: 2,2,6,6-Tetramethylpiperidine , Potassium tert-butoxide Solvents: Tetrahydrofuran ; 15 min, -78 °C
1.3 -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux
Reference
- Controlled Anion Migrations with a Mixed Metal Li/K-TMP Amide: General Application to Benzylic MetalationsJournal of the American Chemical Society, 2011, 133(6), 1698-1701,
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: Iodine Solvents: 1,2-Dimethoxyethane , Water ; 1 min, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; rt; 3.5 h, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; rt; 3.5 h, rt
Reference
- Metal-free, catalytic regioselective oxidative conversion of vinylarenes: a mild approach to phenylacetic acid derivativesRSC Advances, 2016, 6(8), 6719-6723,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water
Reference
- Intermolecular acylation. III. The preparation and ring closure of the α-(methoxyphenyl)glutaric acidsJournal of the Chemical Society, 1953, 1894, 1894-9,
2-Methoxyphenylacetic acid Raw materials
- 2-(2-Methoxyphenyl)-1-(pyrrolidin-1-yl)ethane
- Benzenemethanaminium,2-methoxy-N,N,N-trimethyl-, iodide (1:1)
- 1-(3-Chloro-2-buten-1-yl)-2-methoxybenzene
- 2-Hydroxy-2-(2-methoxyphenyl)acetonitrile
- 2-Methylanisole
- Benzeneacetic acid,2-methoxy-, ethyl ester
- Propanedioic acid, (2-methoxyphenyl)-, dimethyl ester
- 2-vinylanisole
- 2-Hydroxyphenylacetic acid
- 2-Methoxybenzyl chloride
- (2-Methoxyphenyl)acetonitrile
- 2-(2-Methoxyphenyl)ethanol
- 2-Methoxy-a-oxo-benzenepropanoic Acid
- 1,1-Dibromo-2-(2-methoxyphenyl)-1-ethene
2-Methoxyphenylacetic acid Preparation Products
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2-Methoxyphenylacetic acid Related Literature
-
1. Carbon compounds of the transition metals. Part XXII. Crystal and molecular structure of (tetraphenylbutatriene)tetracarbonylironDavid Bright,O. S. Mills J. Chem. Soc. A 1971 1979
-
Jin-Tang Cheng,Xiang-Yu Chen,Song Ye Org. Biomol. Chem. 2015 13 1313
-
Ludivine Zoute,Christophe Audouard,Jean-Christophe Plaquevent,Dominique Cahard Org. Biomol. Chem. 2003 1 1833
-
Henry Shere,Michael S. Hill,Anne-Frédérique Pécharman,Mary F. Mahon Dalton Trans. 2021 50 1283
-
A. V. Mumyatov,F. A. Prudnov,L. N. Inasaridze,O. A. Mukhacheva,P. A. Troshin J. Mater. Chem. C 2015 3 11612
-
6. Synthesis, structure and optical characterisation of silicon phthalocyanine bis-estersChristopher Farren,Simon FitzGerald,Martin R. Bryce,Andrew Beeby,Andrei S. Batsanov J. Chem. Soc. Perkin Trans. 2 2002 59
-
7. Synthesis, optical resolution, absolute configuration, and osteogenic activity of cis-pterocarpansAtul Goel,Amit Kumar,Yasmin Hemberger,Ashutosh Raghuvanshi,Ram Jeet,Govind Tiwari,Michael Knauer,Jyoti Kureel,Anuj K. Singh,Abnish Gautam,Ritu Trivedi,Divya Singh,Gerhard Bringmann Org. Biomol. Chem. 2012 10 9583
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Jiasheng Zhang,Juntao Ye,Shengming Ma Org. Biomol. Chem. 2015 13 4080
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Sanjeewa N. Senadheera,Anthony S. Evans,John P. Toscano,Richard S. Givens Photochem. Photobiol. Sci. 2014 13 324
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Hanifrahmawan Sudibyo,Jefferson W. Tester Sustainable Energy Fuels 2022 6 5474
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Recommended suppliers
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(CAS:93-25-4)2-Methoxyphenylacetic acid
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